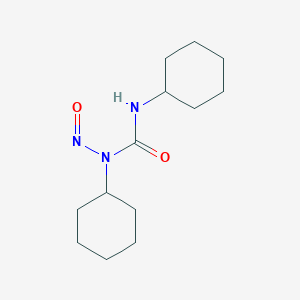
Bcnyu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bcnyu is a compound that has been studied extensively for its potential therapeutic applications. It is a synthetic compound that is structurally similar to natural compounds found in the body. Bcnyu has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mécanisme D'action
The mechanism of action of bcnyu is not fully understood. However, it is thought to work by modulating various signaling pathways in the body. Bcnyu has been shown to inhibit the activity of certain enzymes, which can lead to a reduction in inflammation and cancer cell growth. Bcnyu has also been shown to activate certain receptors in the body, which can lead to neuroprotection.
Effets Biochimiques Et Physiologiques
Bcnyu has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes. Bcnyu has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, bcnyu has been shown to protect neurons from damage, which can help to prevent neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using bcnyu in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, bcnyu has been shown to have a wide range of biological effects, which makes it a versatile compound for studying various diseases and conditions. However, one of the limitations of using bcnyu in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of bcnyu. One direction is to further investigate its mechanism of action, which can help to identify new therapeutic applications for the compound. Another direction is to study the pharmacokinetics of bcnyu, which can help to determine the optimal dosage and administration route for the compound. Additionally, bcnyu can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, bcnyu is a synthetic compound that has been studied extensively for its potential therapeutic applications. It has a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. The synthesis method of bcnyu is straightforward, and the compound has several advantages for lab experiments. However, its mechanism of action is not fully understood, which presents a challenge for interpreting experimental results. Nevertheless, bcnyu has several promising future directions for research, which can lead to the development of new drugs for various diseases and conditions.
Méthodes De Synthèse
The synthesis method of bcnyu involves several steps. The starting material is a commercially available compound, which is then modified through a series of chemical reactions. The final product is purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is typically high, and the purity of the final product is also high.
Applications De Recherche Scientifique
Bcnyu has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. Bcnyu has also been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Additionally, bcnyu has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
18664-26-1 |
|---|---|
Nom du produit |
Bcnyu |
Formule moléculaire |
C13H23N3O2 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
1,3-dicyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C13H23N3O2/c17-13(14-11-7-3-1-4-8-11)16(15-18)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,17) |
Clé InChI |
QPCXBDFOKPFIOP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(C2CCCCC2)N=O |
SMILES canonique |
C1CCC(CC1)NC(=O)N(C2CCCCC2)N=O |
Autres numéros CAS |
18664-26-1 |
Synonymes |
1,3-bis(cyclohexyl)-1-nitrosourea BCNYU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



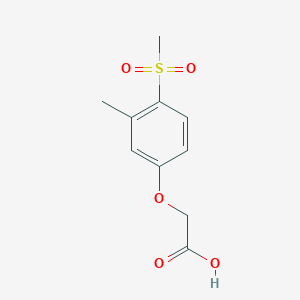
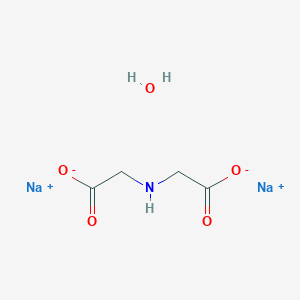
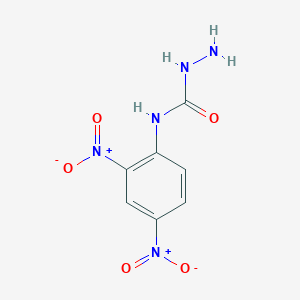
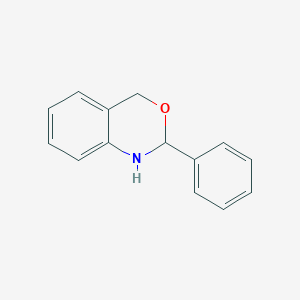
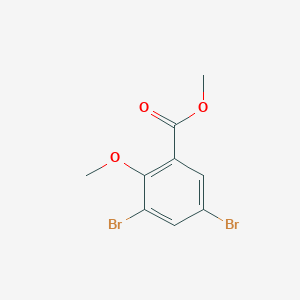
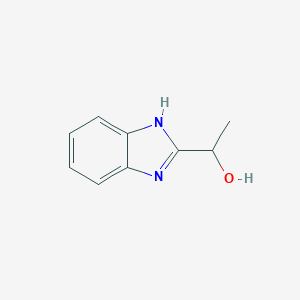
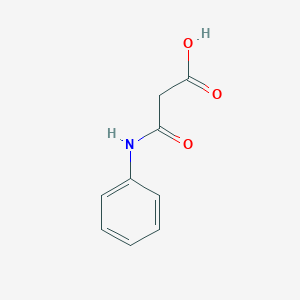
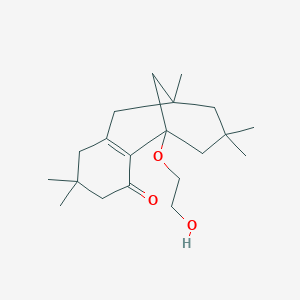
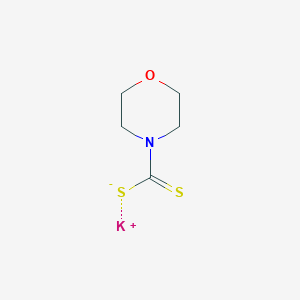
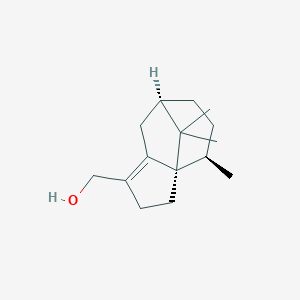
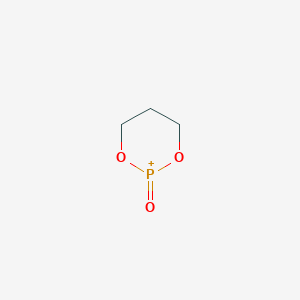
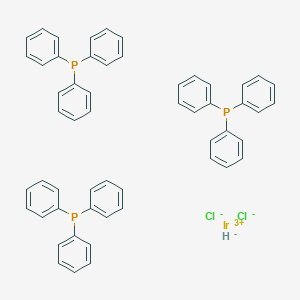
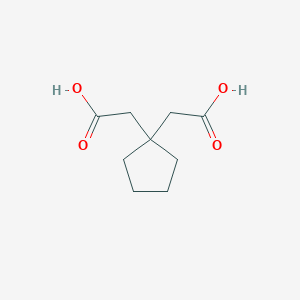
![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)